molecular formula C6H7NO B154607 (1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one CAS No. 130931-83-8

(1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one

Cat. No. B154607
M. Wt: 109.13 g/mol
InChI Key: DDUFYKNOXPZZIW-CRCLSJGQSA-N
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Description

“(1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one” is a cyclic olefin . It has been used in the synthesis of Ziagen, a medication used to prevent and treat HIV/AIDS .


Synthesis Analysis

The compound has been synthesized in several studies. For instance, it was used in the synthesis of Ziagen, an HIV reverse transcriptase inhibitor . Another study reported an enantioselective synthesis of a related compound, (1S,4R)-bicyclo[2.2.1]hept-2-ene-2-methanol .


Molecular Structure Analysis

The molecular formula of “(1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one” is C7H10 . The structure includes a seven-membered ring with a double bond .


Chemical Reactions Analysis

The compound has been involved in various chemical reactions. For example, it was used in the synthesis of Ziagen, where 2-amino-4,6-dichloro-5-formamidopyrimidine was a key intermediate .


Physical And Chemical Properties Analysis

The molecular weight of “(1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one” is 94.15 g/mol . Other properties like XLogP3-AA, Hydrogen Bond Donor Count, Hydrogen Bond Acceptor Count, Rotatable Bond Count, Exact Mass, Monoisotopic Mass, Topological Polar Surface Area, Heavy Atom Count, Formal Charge, Complexity, Isotope Atom Count, Defined Atom Stereocenter Count, Undefined Atom Stereocenter Count, Defined Bond Stereocenter Count, Undefined Bond Stereocenter Count, Covalently-Bonded Unit Count, and Compound Is Canonicalized are also available .

Scientific Research Applications

Synthons in Drug Synthesis

(1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one and its enantiomers are extremely versatile synthons, widely employed in the synthesis of numerous drug candidates. The discovery of bioresolution approaches and the development of efficient enzymes from wild strains have made the synthesis of both isomers possible, marking these compounds as crucial in modern synthetic chemistry. Notably, the lactamase catalyzed resolution of the racemic material remains the most efficient method for preparing these synthons, underscoring the compound's pivotal role in drug development processes (Holt-Tiffin, 2009).

Enantioselective Resolutions

The compound's structure has been leveraged in various enantioselective resolutions. For instance, a practical enzymatic procedure has been developed for the resolution of N-substituted versions of the compound, providing a straightforward approach to preparing enantiomerically pure N-substituted γ-lactams. This underscores the compound's utility in producing enantiomerically pure substances, a crucial aspect in the synthesis of pharmaceuticals (Mahmoudian et al., 1999).

Stereospecific Rearrangements

(1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one derivatives have been shown to undergo stereospecific rearrangements under certain conditions, providing a pathway to different structural motifs. For instance, its reaction with aroyl chloride and subsequent hydrolysis leads to a specific rearrangement, yielding 4-aroylamino-2-oxabicyclo[3.3.0]oct-7-en-3-ones. Such rearrangements are pivotal in the structural diversification of synthetic compounds, paving the way for the development of new drugs and materials (Kobayashi et al., 1992).

Lipase-Catalyzed Asymmetric Synthesis

The compound's derivatives have also been synthesized through lipase-catalyzed asymmetric synthesis, highlighting the compound's amenability to biocatalytic methods. This approach not only underscores the synthetic versatility of (1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one but also highlights its compatibility with green chemistry principles, promoting more sustainable and environmentally friendly synthetic methodologies (Nakano et al., 1994).

properties

IUPAC Name

(1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO/c8-6-4-1-2-5(3-4)7-6/h1-2,4-5H,3H2,(H,7,8)/t4-,5+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDUFYKNOXPZZIW-CRCLSJGQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2C=C[C@H]1NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401336090
Record name (+)-Vince lactam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401336090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one

CAS RN

130931-83-8
Record name (+)-2-Azabicyclo[2.2.1]hept-5-en-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130931-83-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (+)-Vince lactam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401336090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S)-(+)-2-AZABICYCLO[2.2.1]HEPT-5-EN-3-ONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.156.164
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one
Reactant of Route 2
(1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one
Reactant of Route 3
(1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one
Reactant of Route 4
(1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one
Reactant of Route 5
(1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one
Reactant of Route 6
(1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one

Citations

For This Compound
23
Citations
Y Arakawa, M Yasuda, M Ohnishi… - Chemical and …, 1997 - jstage.jst.go.jp
Lactams derived from hetero Diels-Alder adducts were stereospecifically converted into cis-2, 4-pyrrolidinedicarboxylic acid and cis-2, 5-piperidinedicarboxylic acid by ruthenium …
Number of citations: 17 www.jstage.jst.go.jp
P Walczak, J Pannek, F Boratynski… - Journal of agricultural …, 2014 - ACS Publications
Six analogues of natural trans-4-butyl-cis-3-oxabicyclo[4.3.0]nonan-2-one (3) and three derivatives, 11, 12, and 13, of Vince lactam (10) were synthesized and tested as fungistatic …
Number of citations: 17 pubs.acs.org
Z Wen, V Salmaso, YH Jung, NB Phung… - Journal of medicinal …, 2022 - ACS Publications
High affinity phenyl-piperidine P2Y 14 R antagonist 1 (PPTN) was modified with piperidine bridging moieties to probe receptor affinity and hydrophobicity. Various 2-azanorbornane, …
Number of citations: 4 pubs.acs.org
P Maity, D Kundu, BC Ranu - Advanced Synthesis & Catalysis, 2015 - Wiley Online Library
An efficient C(sp 2 )N cross‐coupling of styrenyl and vinyl halides with cyclic and bridged amides catalyzed by nickel acetonylacetonate [Ni(acac) 2 ] and copper(I) iodide (CuI) in the …
Number of citations: 16 onlinelibrary.wiley.com
AA Mazurov, L Miao, BS Bhatti… - Journal of medicinal …, 2012 - ACS Publications
Diversification of essential nicotinic cholinergic pharmacophoric elements, ie, cationic center and hydrogen bond acceptor, resulted in the discovery of novel potent α4β2 nAChR …
Number of citations: 46 pubs.acs.org
C Bengtsson, A Wetzel, J Bergman… - The Journal of Organic …, 2016 - ACS Publications
The unexpected retroaldol–aldol reaction during O-alkylation of a β-hydroxy lactam was found to be highly dependent on the temperature and shows a remarkable solvent effect. In DMF…
Number of citations: 9 pubs.acs.org
L Kiss, E Forró, R Sillanpää, F Fülöp - Tetrahedron, 2010 - Elsevier
Stereoisomers of 1,2,3-triazole-functionalized, conformationally restricted β- or γ-amino esters with a cyclopentane skeleton were efficiently synthetized from the bicyclic β-lactam 6-…
Number of citations: 36 www.sciencedirect.com
HV Le, DD Hawker, R Wu, E Doud… - Journal of the …, 2015 - ACS Publications
Low levels of γ-aminobutyric acid (GABA), one of two major neurotransmitters that regulate brain neuronal activity, are associated with many neurological disorders, such as epilepsy, …
Number of citations: 29 pubs.acs.org
A Pinto, L Tamborini, E Pennacchietti… - Journal of Enzyme …, 2016 - Taylor & Francis
The γ-aminobutyrate (GABA)-degradative enzyme GABA aminotransferase (GABA-AT) is regarded as an attractive target to control GABA levels in the central nervous system: this has …
Number of citations: 14 www.tandfonline.com
PM Weerawarna, MJ Moschitto… - ACS chemical …, 2021 - ACS Publications
((S)-3-Amino-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic acid (OV329) is a recently discovered inactivator of γ-aminobutyric acid aminotransferase (GABA-AT), which has 10 …
Number of citations: 5 pubs.acs.org

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